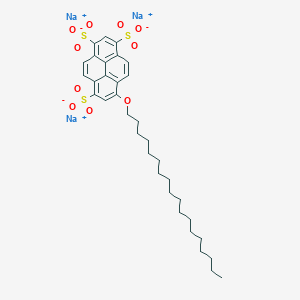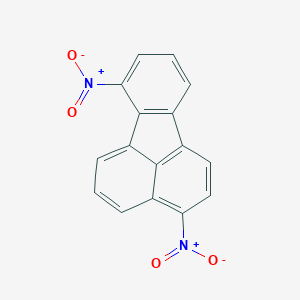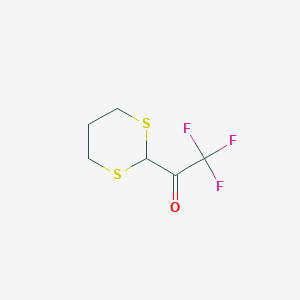
1-Iodoisoquinoline
概述
描述
1-Iodoisoquinoline is a heterocyclic organic compound with the molecular formula C9H6IN. It is a derivative of isoquinoline, where an iodine atom is substituted at the first position of the isoquinoline ring. This compound is known for its utility in various chemical reactions and its role as a building block in organic synthesis .
准备方法
1-Iodoisoquinoline can be synthesized through several methods:
Pomeranz-Fritsch Reaction: This method involves the cyclization of benzylamine derivatives with glyoxal in the presence of an acid catalyst.
Palladium-Catalyzed Coupling: A palladium-catalyzed coupling of o-iodobenzaldehyde with terminal acetylenes followed by cyclization.
Copper-Catalyzed Cyclization: A copper-catalyzed tandem reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile.
Industrial production methods often involve large-scale adaptations of these laboratory techniques, ensuring high yield and purity.
化学反应分析
1-Iodoisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can undergo cyclization reactions to form complex heterocyclic structures.
Common reagents used in these reactions include palladium catalysts, copper catalysts, and various acids and bases. Major products formed include substituted isoquinolines and other heterocyclic compounds.
科学研究应用
1-Iodoisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of biological pathways and as a precursor for biologically active compounds.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-Iodoisoquinoline involves its ability to participate in various chemical reactions due to the presence of the iodine atom. This allows it to act as a precursor for the synthesis of more complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications it is used for .
相似化合物的比较
1-Iodoisoquinoline can be compared with other similar compounds such as:
1-Chloroisoquinoline: Similar structure but with a chlorine atom instead of iodine.
6-Iodoquinoline: An iodine atom at the sixth position of the quinoline ring.
7-Chloro-4-iodoquinoline: Contains both chlorine and iodine atoms at different positions.
The uniqueness of this compound lies in its specific reactivity due to the iodine atom, which makes it a valuable intermediate in organic synthesis.
属性
IUPAC Name |
1-iodoisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6IN/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDBUIWRNBGXHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348831 | |
| Record name | 1-iodoisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19658-77-6 | |
| Record name | 1-iodoisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Iodoisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 1-iodoisoquinoline important in organic synthesis?
A1: this compound is a valuable intermediate in organic synthesis, particularly for the construction of complex alkaloids. Its reactivity stems from the iodine atom at the 1-position, which can participate in various coupling reactions.
Q2: How does the structure of the isoquinoline ring influence the synthesis of oxoisoaporphine alkaloids from 1-iodoisoquinolines?
A2: Research indicates that the electrophilic nature of the isoquinoline's ring B significantly impacts the cyclization step, a crucial step in forming the oxoisoaporphine structure from this compound derivatives. [] Electron-withdrawing groups on ring B enhance the electrophilicity, promoting the cyclization reaction and leading to higher yields of the desired alkaloid. Conversely, electron-donating groups decrease the electrophilicity and hinder the cyclization process. Therefore, understanding the electronic properties of the isoquinoline ring system is crucial for optimizing the synthesis of oxoisoaporphine alkaloids.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylethanamine dihydrochloride](/img/structure/B9993.png)
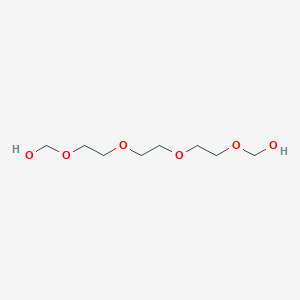
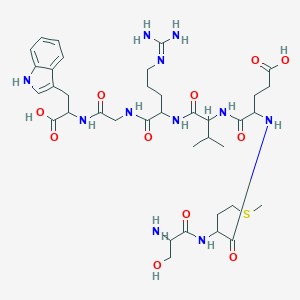
![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aS)-1-(4-hydroxy-4-methylpentoxy)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B9997.png)



